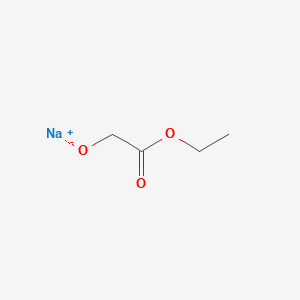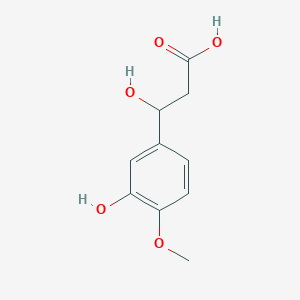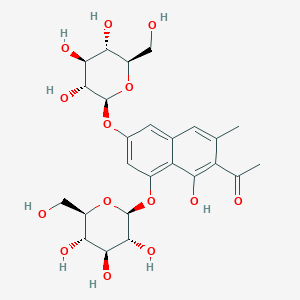
Cassiaglycoside II
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Cassiaglycoside II can be isolated from the seeds of Cassia auriculata through a series of extraction and chromatographic techniques. The seeds are first extracted with methanol, and the extract is then partitioned into n-hexane and water layers . The water layer is subjected to column chromatography using Diaion HP-20, followed by further purification using normal-phase and reversed-phase silica gel chromatography and repeated high-performance liquid chromatography (HPLC) to yield this compound .
Industrial Production Methods
While there is no specific industrial production method detailed for this compound, the extraction and purification techniques used in laboratory settings can be scaled up for industrial applications. The use of advanced chromatographic techniques and optimization of extraction conditions can enhance the yield and purity of the compound.
Analyse Des Réactions Chimiques
Types of Reactions
Cassiaglycoside II undergoes various chemical reactions, including hydrolysis, oxidation, and glycosylation. These reactions are essential for modifying the compound’s structure and enhancing its biological activity.
Common Reagents and Conditions
Hydrolysis: Acidic or enzymatic hydrolysis can be used to break down this compound into its aglycone and sugar components.
Glycosylation: Glycosylation reactions can be performed using glycosyl donors and catalysts to attach sugar moieties to the aglycone.
Major Products Formed
The major products formed from these reactions include the aglycone, various oxidized derivatives, and glycosylated compounds
Applications De Recherche Scientifique
Mécanisme D'action
The mechanism of action of Cassiaglycoside II involves its interaction with various molecular targets and pathways. It is believed to exert its effects through the modulation of signaling pathways involved in inflammation, oxidative stress, and glucose metabolism . The compound’s glycoside moiety plays a crucial role in its biological activity by enhancing its solubility and bioavailability .
Comparaison Avec Des Composés Similaires
Cassiaglycoside II is unique among glycosides due to its naphthol structure. Similar compounds include:
Cassiaglycoside I: A benzocoumarin glycoside isolated from the same plant.
Cassiaglycoside III: A chromon glycoside with different biological activities.
Cassiaglycoside IV: A phenylethyl glycoside with distinct chemical properties.
These compounds share a common origin but differ in their chemical structures and biological activities, highlighting the diversity of glycosides found in Cassia auriculata .
Propriétés
Formule moléculaire |
C25H32O14 |
|---|---|
Poids moléculaire |
556.5 g/mol |
Nom IUPAC |
1-[1-hydroxy-3-methyl-6,8-bis[[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy]naphthalen-2-yl]ethanone |
InChI |
InChI=1S/C25H32O14/c1-8-3-10-4-11(36-24-22(34)20(32)17(29)13(6-26)38-24)5-12(16(10)19(31)15(8)9(2)28)37-25-23(35)21(33)18(30)14(7-27)39-25/h3-5,13-14,17-18,20-27,29-35H,6-7H2,1-2H3/t13-,14-,17-,18-,20+,21+,22-,23-,24-,25-/m1/s1 |
Clé InChI |
FGAOJGGJKFNCNJ-DJKNCCAPSA-N |
SMILES isomérique |
CC1=CC2=CC(=CC(=C2C(=C1C(=O)C)O)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O |
SMILES canonique |
CC1=CC2=CC(=CC(=C2C(=C1C(=O)C)O)OC3C(C(C(C(O3)CO)O)O)O)OC4C(C(C(C(O4)CO)O)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


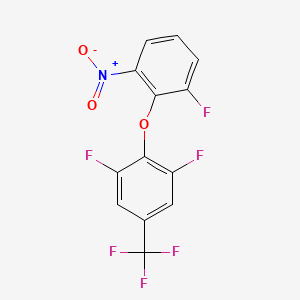
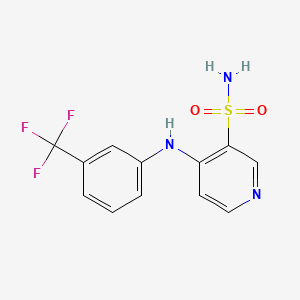
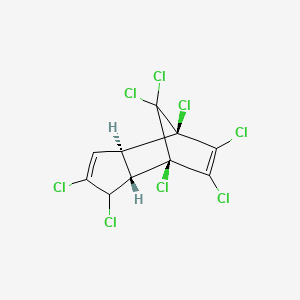
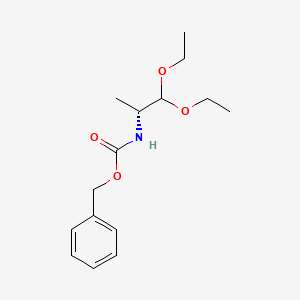

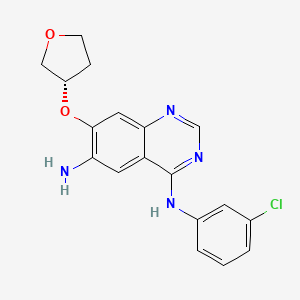
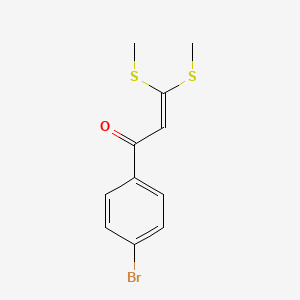
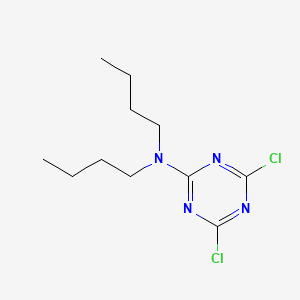
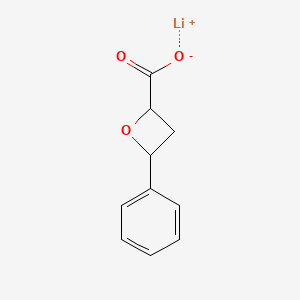
![2-{3-[4-(3-Chloro-4-ethylphenyl)piperazin-1-yl]propyl}-2h,3h-[1,2,4]triazolo[4,3-a]pyridin-3-one hydrochloride](/img/structure/B13425184.png)
![[1-(Pyridine-3-carbonyl)piperidin-3-yl]methanol](/img/structure/B13425186.png)
